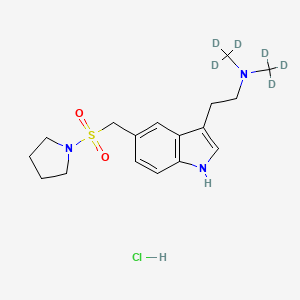

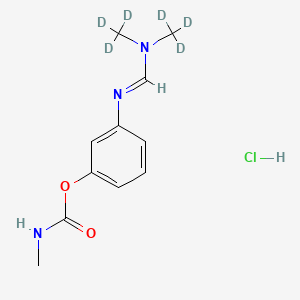

![molecular formula C17H18Cl2N2O2 B562918 2-[2-(2,6-dichloroanilino)-5-methoxyphenyl]-N,N-dimethylacetamide CAS No. 698357-92-5](/img/structure/B562918.png)

2-[2-(2,6-dichloroanilino)-5-methoxyphenyl]-N,N-dimethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[2-(2,6-dichloroanilino)-5-methoxyphenyl]-N,N-dimethylacetamide” is a derivative of Diclofenac, a well-known non-steroidal anti-inflammatory drug (NSAID) . It is used as an anti-inflammatory agent and has been tested against bacteria, displaying high activity .

Synthesis Analysis

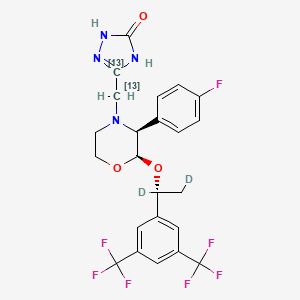

New diclofenac derivatives containing bioactive moieties, such as triazole, oxadiazole, and thiadiazol, were synthesized. The structures of the new compounds were established based on spectral and elemental analysis . A new series of 2-[2-(2,6-dichloroanilino)phenyl]-N’-[(substituted phenyl)methylidene]acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory, analgesic, and ulcerogenic activity .

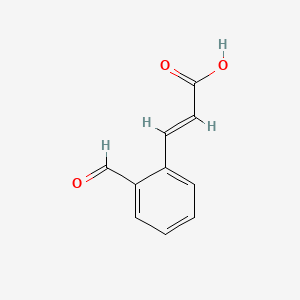

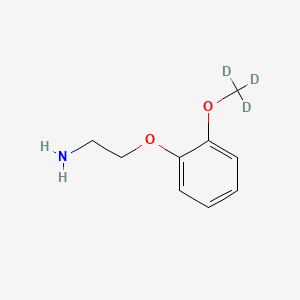

Molecular Structure Analysis

The molecular formula of “this compound” is C17H18Cl2N2O2 . The molecular weight is 353.24300 .

Chemical Reactions Analysis

The new synthesized compounds were tested against anti-inflammatory agents and exhibited high activity as expected . The binding position of new diclofenac derivatives toward Cox-1 and Cox-2 enzymes was proved by molecular docking .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully available. The molecular weight is 353.24300 .

Mécanisme D'action

Target of Action

The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes are responsible for producing prostaglandins, which contribute to inflammation and pain signaling .

Mode of Action

The compound acts by inhibiting the effect of COX enzymes . This inhibition results in a decrease in the production of prostaglandins , thereby reducing inflammation and pain.

Biochemical Pathways

The affected biochemical pathway is the prostaglandin synthesis pathway . By inhibiting COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins . The downstream effect of this disruption is a reduction in inflammation and pain signaling.

Pharmacokinetics

The compound is 100% absorbed after oral administration compared to intravenous (IV) administration . Due to first-pass metabolism, only about 50% of the absorbed dose is systemically available . Food has no significant effect on the extent of diclofenac absorption. There is usually a delay in the onset of absorption of 1 to 45 hours and a reduction in peak plasma levels of less than 20% .

Result of Action

The molecular and cellular effects of the compound’s action are a decrease in the production of prostaglandins . This leads to a reduction in inflammation and pain signaling, providing relief from symptoms associated with conditions like arthritis .

Propriétés

IUPAC Name |

2-[2-(2,6-dichloroanilino)-5-methoxyphenyl]-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N2O2/c1-21(2)16(22)10-11-9-12(23-3)7-8-15(11)20-17-13(18)5-4-6-14(17)19/h4-9,20H,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEYHXNPKZCUAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=C(C=CC(=C1)OC)NC2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652545 |

Source

|

| Record name | 2-[2-(2,6-Dichloroanilino)-5-methoxyphenyl]-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698357-92-5 |

Source

|

| Record name | 2-[2-(2,6-Dichloroanilino)-5-methoxyphenyl]-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.